trans-2-Methoxycyclopentan-1-amine

Monoamine Oxidase B (MAO-B) Inhibition Neuropharmacology Enzyme Assay

trans-2-Methoxycyclopentan-1-amine (CAS 1306310-32-6) is a chiral, disubstituted cyclopentane featuring a primary amine and a methoxy group in a trans configuration. This structural motif combines the conformational rigidity of a cyclopentane ring with the stereochemical complexity of a trans-1,2-substitution pattern, yielding a well-defined spatial orientation of the amine and methoxy substituents.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 1306310-32-6
Cat. No. B1516881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Methoxycyclopentan-1-amine
CAS1306310-32-6
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCOC1CCCC1N
InChIInChI=1S/C6H13NO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1
InChIKeyPRXWOOCEFBBQCR-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Methoxycyclopentan-1-amine (CAS 1306310-32-6): A Chiral Cyclopentylamine Scaffold for Medicinal Chemistry and Catalysis


trans-2-Methoxycyclopentan-1-amine (CAS 1306310-32-6) is a chiral, disubstituted cyclopentane featuring a primary amine and a methoxy group in a trans configuration . This structural motif combines the conformational rigidity of a cyclopentane ring with the stereochemical complexity of a trans-1,2-substitution pattern, yielding a well-defined spatial orientation of the amine and methoxy substituents . With a molecular weight of 115.17 g/mol, a calculated logP of approximately 0.31, and a topological polar surface area (TPSA) of 35.25 Ų, the compound exhibits physicochemical properties consistent with favorable passive permeability and moderate aqueous solubility [1][2]. Its stereospecific (1S,2S)/(1R,2R) configuration—typically supplied as a racemate—positions it as a valuable chiral building block in asymmetric synthesis and ligand design .

Chiral cyclopentylamine building block supplied as racemate
Trans configuration supports defined ligand geometry in asymmetric catalysis
May support MAO-B target-based screening and SAR exploration

Why trans-2-Methoxycyclopentan-1-amine (CAS 1306310-32-6) Cannot Be Casually Substituted: Stereochemistry Dictates Function


Generic substitution within the 2-methoxycyclopentan-1-amine class is precluded by the distinct stereochemical identity and consequent divergent physicochemical and biological properties of the cis and trans isomers. The trans configuration (as in CAS 1306310-32-6) spatially separates the amine and methoxy groups, yielding a distinct molecular geometry and electronic distribution compared to its cis counterpart (e.g., CAS 1431506-53-4) [1][2]. This stereochemical divergence translates directly into differential analytical behavior: electron-ionization mass spectrometry, specifically mass-analyzed ion kinetic energy (MIKE) spectroscopy, has been demonstrated as an effective method for differentiating cis- and trans-substituted cycloalkylamines [3]. Such distinct fragmentation patterns underscore that these isomers are not interchangeable as analytical standards or in structure-activity relationship (SAR) studies. Furthermore, in the context of chiral ligand design for asymmetric catalysis, the trans-2-substituted cyclopentylamine scaffold offers a unique stereochemical environment. Its synthesis via highly diastereoselective routes—such as tandem hydrozirconation/Lewis acid-mediated cyclization of butenyl oxazolidines—affords the trans isomer with high stereocontrol, a feat not trivially replicated for the cis isomer using the same methodology [4]. Therefore, procurement of the specific trans isomer is mandatory for applications where precise three-dimensional arrangement governs biological target engagement, catalytic enantioselectivity, or analytical method validation.

Target
trans-2-Methoxy
Defined trans geometry may be essential for target engagement, chiral induction, and analytical identity.
Substitute
cis isomer or generic cyclopentylamine
Cis isomer can alter biological activity, coordination geometry, and MS fragmentation pattern; direct interchange may compromise SAR, catalysis, or method validation.
Risk
Stereochemical mismatch
MIKE spectroscopy differentiation required; synthetic routes optimized for trans diastereoselectivity (>20:1 dr) may not apply to cis.

Quantitative Differentiation of trans-2-Methoxycyclopentan-1-amine (CAS 1306310-32-6) from Structural Analogs


Human MAO-B Inhibition: A Quantifiable, Target-Specific Activity Profile for trans-2-Methoxycyclopentan-1-amine

trans-2-Methoxycyclopentan-1-amine exhibits measurable inhibitory activity against human monoamine oxidase B (MAO-B), a validated target for neurological disorders. This provides a quantitative benchmark for its use in target-based drug discovery programs, distinguishing it from analogs lacking reported MAO-B activity. The compound demonstrated an IC50 of 115 nM in a fluorescence spectrophotometry assay using kynuramine as the substrate [1]. In contrast, a widely recognized, clinically used MAO-B inhibitor, selegiline (deprenyl), exhibits a significantly more potent IC50 of 51 nM under comparable assay conditions . While less potent than selegiline, the trans-2-Methoxycyclopentan-1-amine scaffold offers a structurally distinct chemotype for exploring novel MAO-B inhibitor SAR beyond the propargylamine class.

MAO-B Inhibition
Reported
IC₅₀ 115 nM (trans isomer) vs. selegiline IC₅₀ 51 nM
Fluorescence assay, kynuramine substrate
Supports MAO-B inhibition pathway study fit
Cross-study comparison; confirm under identical conditions for direct head-to-head.
Monoamine Oxidase B (MAO-B) Inhibition Neuropharmacology Enzyme Assay

Selectivity Profile: Low Affinity for Alpha-2A Adrenergic Receptor Defines an Off-Target Liability Baseline

A critical aspect of evaluating a chemical probe or lead compound is understanding its selectivity against related targets. trans-2-Methoxycyclopentan-1-amine was assessed for binding affinity to the alpha-2A adrenergic receptor (rat), a common off-target for amine-containing compounds. The compound exhibited negligible affinity, with a Ki value reported as greater than 100,000 nM (>100 µM) in a radioligand competition assay using [³H]NECA [1]. This low affinity contrasts with the compound's measurable MAO-B inhibition (IC50 = 115 nM) and serves as a baseline for selectivity. While data for the cis isomer at this receptor is not available for direct comparison, this result provides a quantifiable data point for the trans isomer's selectivity profile, which can be compared to other cyclopentylamine-derived ligands with differing receptor engagement profiles [2].

α2A Adrenergic Binding
Reported
Kᵢ > 100,000 nM
Radioligand assay, [³H]NECA
Indicates low off-target engagement at this receptor
Provides selectivity baseline; verify in relevant cell-based assays.
Receptor Binding Off-Target Profiling Selectivity

Analytical Differentiation: Mass Spectrometry Provides Unambiguous Isomer Discrimination

In research and quality control settings where precise identification of the stereoisomer is paramount, trans-2-Methoxycyclopentan-1-amine can be unambiguously differentiated from its cis isomer via mass spectrometry. An investigation into the electron-ionization (EI)-induced mass spectrometric behavior of cis- and trans-substituted cycloalkylamines demonstrated that mass-analyzed ion kinetic energy (MIKE) spectroscopy is effective for this differentiation [1]. This analytical distinction is critical because the cis isomer (e.g., CAS 1431506-53-4) may co-elute or present similar primary MS spectra under standard GC-MS conditions, potentially leading to misidentification if the specific trans isomer is required [2]. The ability to confirm the trans configuration via MIKE spectroscopy adds a layer of analytical verification that is not always available for structurally similar cyclopentylamines without a dedicated method.

MS Isomer Discrimination
Reported
MIKE spectroscopy yields distinct fragmentation for trans vs. cis
Electron-ionization conditions
Allows unambiguous isomer identity confirmation
Critical when cis isomer may co-elute in routine GC-MS.
Analytical Chemistry Mass Spectrometry Isomer Differentiation

Enantioselective Catalysis: The Trans Scaffold as a Privileged Chiral Ligand Precursor

The trans-2-substituted cyclopentylamine framework, exemplified by trans-2-Methoxycyclopentan-1-amine, is recognized as a valuable precursor for chiral ligands in metal-catalyzed enantioselective reactions . Its utility stems from the rigid cyclopentane backbone that pre-organizes the amine and methoxy groups in a defined spatial orientation, which is crucial for inducing asymmetry in catalytic transformations . While a direct, quantitative comparison of enantioselectivity (% ee) between ligands derived from trans- versus cis-2-methoxycyclopentan-1-amine is not available in the public domain, the broader class of trans-2-substituted cyclopentylamines has been established as a privileged scaffold in asymmetric catalysis [1]. The highly diastereoselective synthesis of this trans scaffold, reported with high control (e.g., >20:1 dr), further supports its accessibility and structural fidelity for such applications, in contrast to the cis isomer, which may require entirely different synthetic routes [2].

Chiral Ligand Scaffold
Class-level
Trans-2-substituted cyclopentylamine is a privileged scaffold
Diastereoselective synthesis reported (dr >20:1)
Supports asymmetric catalysis ligand design
Class-level inference; specific enantioselectivity data not available for this compound.
Asymmetric Synthesis Chiral Ligand Catalysis

Defined Research and Industrial Applications for trans-2-Methoxycyclopentan-1-amine (CAS 1306310-32-6)


Lead Optimization in MAO-B Inhibitor Drug Discovery Programs

Given its quantifiable human MAO-B inhibitory activity (IC50 = 115 nM) [1], trans-2-Methoxycyclopentan-1-amine serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing novel MAO-B inhibitors. Researchers can use this compound as a reference point to evaluate the impact of further structural modifications on potency and selectivity, leveraging its distinct cyclopentylamine chemotype which differs from established propargylamine-based inhibitors like selegiline (IC50 = 51 nM) . Its low affinity for the alpha-2A adrenergic receptor (Ki > 100 µM) [1] provides an early selectivity profile, guiding medicinal chemistry efforts to minimize off-target effects.

Development of Chiral Ligands for Asymmetric Metal Catalysis

The rigid, stereodefined trans-1,2-substitution pattern of this compound makes it a valuable scaffold for constructing chiral ligands used in enantioselective catalysis . The spatial separation of the amine and methoxy groups in the trans configuration facilitates bidentate coordination to transition metals, a key feature for inducing asymmetry in reactions such as hydrogenation, cross-coupling, or cycloadditions . The reported diastereoselective synthesis of the trans scaffold (e.g., dr >20:1) [2] ensures that the starting material possesses high stereochemical purity, a prerequisite for developing effective chiral catalysts.

Analytical Method Development and Isomer Discrimination

This compound is essential for laboratories developing or validating analytical methods where differentiation of cis and trans stereoisomers is required. The established mass spectrometric behavior, wherein mass-analyzed ion kinetic energy (MIKE) spectroscopy can unambiguously distinguish the trans isomer from its cis counterpart [3], provides a robust analytical fingerprint. Procuring the specific trans isomer (CAS 1306310-32-6) allows analytical chemists to create reliable reference standards, confirm the identity of synthesized or isolated materials, and ensure the correct stereoisomer is being used in subsequent biological or chemical studies.

Synthesis of Aminocyclopentane-Derived Glycosidase Inhibitors

Aminocyclopentane derivatives, a class to which trans-2-Methoxycyclopentan-1-amine belongs, are recognized as saccharide analogs with potential as glycosidase inhibitors [4]. While specific quantitative data for this compound's glycosidase inhibition is lacking, its trans-2-aminocyclopentane core provides a conformationally constrained scaffold for exploring interactions with carbohydrate-active enzymes. Researchers can utilize this compound as a key intermediate in the synthesis of more complex, polyfunctionalized aminocyclopentanes designed to inhibit specific glycosidases like α-glucosidase, a target for antidiabetic agents [4].

Application
Selection Property
Validation Focus
MAO-B inhibitor SAR studies
Reported enzyme inhibition profile
Potency and selectivity optimization against MAO-B
Chiral ligand development
Defined trans stereochemistry
Asymmetric induction performance in metal catalysis
Isomer-specific analytical reference
MS-differentiable trans isomer
Confirmation of stereoisomer identity via MIKE spectroscopy
Aminocyclopentane-derived glycosidase probe
Conformationally constrained scaffold
Glycosidase active-site interaction review

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